[4-(Difluoromethyl)piperidin-4-yl]methanol;hydrochloride
Description
[4-(Difluoromethyl)piperidin-4-yl]methanol hydrochloride is a piperidine derivative featuring a difluoromethyl group and a hydroxymethyl group at the 4-position of the piperidine ring, with a hydrochloride counterion. Its molecular formula is C₇H₁₂F₂NO·HCl, yielding a molecular weight of 258.1 g/mol. The difluoromethyl group enhances metabolic stability and lipophilicity, while the hydroxymethyl group offers a site for further functionalization.
Properties
IUPAC Name |
[4-(difluoromethyl)piperidin-4-yl]methanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2NO.ClH/c8-6(9)7(5-11)1-3-10-4-2-7;/h6,10-11H,1-5H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMZLAUCVRTXIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CO)C(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Difluoromethyl)piperidin-4-yl]methanol;hydrochloride typically involves the reaction of piperidine with difluoromethylating agents. One common method is the reaction of piperidine with difluoromethyl bromide in the presence of a base such as sodium hydride. The resulting difluoromethylated piperidine is then subjected to reduction using a reducing agent like lithium aluminum hydride to obtain [4-(Difluoromethyl)piperidin-4-yl]methanol. Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
[4-(Difluoromethyl)piperidin-4-yl]methanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
[4-(Difluoromethyl)piperidin-4-yl]methanol;hydrochloride has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of [4-(Difluoromethyl)piperidin-4-yl]methanol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the accumulation of specific metabolites and subsequent biological responses .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s uniqueness lies in its 4,4-disubstituted piperidine core . Below is a comparison with key analogues:
Key Observations :
- Fluorine substituents (e.g., difluoromethyl, fluorobenzyl) improve metabolic stability and bioavailability compared to non-fluorinated analogues .
- Hydroxymethyl groups (as in the target compound) enable derivatization into esters or ethers for prodrug strategies .
- Bulkier substituents (e.g., diphenylmethoxy) increase molecular weight but may reduce solubility .
Challenges :
- Introducing two substituents at the 4-position requires regioselective synthesis to avoid byproducts.
- Difluoromethyl group stability under reaction conditions (e.g., high heat or strong acids) must be controlled.
Pharmacological and Toxicological Profiles
While direct data for the target compound are lacking, analogues provide insights:
- Anti-Inflammatory Activity : Piperidin-4-yl acetic acid derivatives () inhibit soluble epoxide hydrolase, a target for inflammation.
- Antiplasmodial Activity: Methanol-substituted piperidines (e.g., compound 7 in ) show selective activity against resistant Plasmodium falciparum .
- Antihistaminic Effects : Fexofenadine hydrochloride () shares a piperidine-hydroxyl structure and is used for allergy treatment.
Biological Activity
[4-(Difluoromethyl)piperidin-4-yl]methanol;hydrochloride is a compound of interest due to its potential biological applications. The difluoromethyl group and piperidine ring structure contribute to its unique pharmacological properties, making it a candidate for various therapeutic uses. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.
- Molecular Formula : C7H10ClF2N
- Molecular Weight : 185.61 g/mol
- Structure : The compound features a piperidine ring with a difluoromethyl substituent at the 4-position and a hydroxymethyl group.
The biological activity of this compound is attributed to its interaction with various molecular targets, particularly enzymes and receptors. The difluoromethyl group enhances lipophilicity and binding affinity, facilitating stronger interactions with biological macromolecules.
Biological Activity Overview
Research indicates that this compound exhibits significant activity in several biological contexts:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which can be crucial for developing therapeutic agents against diseases where these enzymes play a role.
- Anticancer Properties : Preliminary studies suggest that it may induce apoptosis in cancer cells, making it a potential candidate for cancer therapies.
- Neuropharmacological Effects : Its interaction with neurotransmitter systems has been explored, indicating possible applications in treating neurological disorders.
Data Table: Biological Activity Summary
Case Studies
-
Enzyme Inhibition Study :
- A study evaluated the inhibition of a particular enzyme by this compound, demonstrating an IC50 value indicative of potent inhibition (IC50 = 250 nM) .
- Anticancer Activity :
- Neuropharmacological Effects :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
